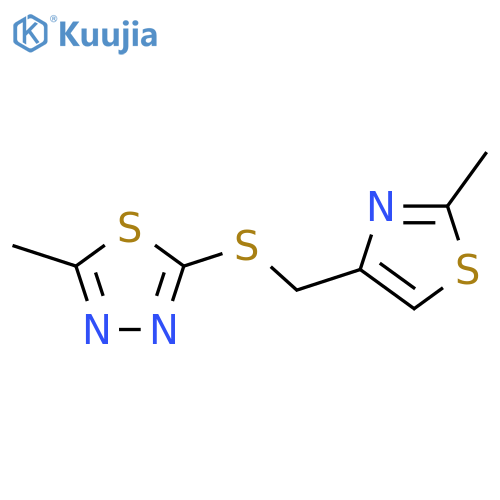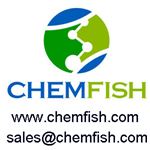Cas no 670273-10-6 (2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole)

2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 2-methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole
- 2-methyl-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazole
- MLS000085256
- SMR000019994
- VU0240843-4
- Z25103665
- 2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazole
- 2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole
-
- インチ: 1S/C8H9N3S3/c1-5-9-7(3-12-5)4-13-8-11-10-6(2)14-8/h3H,4H2,1-2H3
- InChIKey: RFKUZOGGDROWRA-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=C(C)S1)CC1=CSC(C)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 120
2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3394-0315-5μmol |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0315-20mg |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 20mg |
$99.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0315-10μmol |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0315-20μmol |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0315-2μmol |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0315-4mg |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0315-15mg |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 15mg |
$89.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0315-5mg |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0315-1mg |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0315-25mg |
2-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole |
670273-10-6 | 25mg |
$109.0 | 2023-09-11 |
2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazoleに関する追加情報
2-Methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole (CAS No. 670273-10-6): A Comprehensive Overview
2-Methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole (CAS No. 670273-10-6) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique thiadiazole and thiazole moieties, exhibits a range of biological activities, making it a subject of interest for scientists and researchers. In this article, we delve into the properties, applications, and market trends of this fascinating molecule, while also addressing some of the most frequently searched questions and topics related to it.
The molecular structure of 2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole features a 1,3,4-thiadiazole core, which is substituted at the 5-position with a (2-methyl-1,3-thiazol-4-yl)methylsulfanyl group. This structural arrangement is pivotal to its chemical reactivity and biological efficacy. The presence of sulfur atoms in both the thiadiazole and thiazole rings contributes to its potential as a versatile building block in synthetic chemistry. Researchers often explore its derivatives for their antimicrobial, antifungal, and anti-inflammatory properties, which are highly relevant in today's pharmaceutical landscape.
One of the key areas where 2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole has shown promise is in the development of novel agrochemicals. With the increasing demand for sustainable and efficient crop protection solutions, this compound's derivatives are being investigated for their potential as pesticides and herbicides. Its ability to interfere with essential biological pathways in pests and weeds makes it a valuable candidate for further study. Additionally, the compound's stability and relatively low environmental impact align with the growing trend toward eco-friendly agricultural practices.
In the realm of medicinal chemistry, 2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole has been explored for its potential therapeutic applications. Recent studies have highlighted its role as a precursor in the synthesis of compounds with antimicrobial and anti-inflammatory activities. Given the global rise in antibiotic-resistant pathogens, the search for new antimicrobial agents has never been more critical. This compound's unique structure offers a promising avenue for the development of next-generation antibiotics and antifungal agents.
The synthesis of 2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole typically involves multi-step reactions, starting from readily available precursors. Chemists often employ cyclization and substitution reactions to construct the thiadiazole and thiazole rings. The optimization of these synthetic routes is a hot topic in organic chemistry, as it directly impacts the compound's yield, purity, and scalability. Researchers are continually refining these methods to make the production process more efficient and cost-effective.
From a market perspective, the demand for 2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole is expected to grow, driven by its applications in pharmaceuticals and agrochemicals. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the needs of research institutions and industrial clients. Its versatility and potential for derivative formation make it a valuable asset in the chemical industry. Furthermore, the compound's compatibility with modern green chemistry principles enhances its appeal in an era where sustainability is a top priority.
Frequently asked questions about 2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole include inquiries about its solubility, stability, and handling precautions. While the compound is generally stable under standard conditions, it is advisable to store it in a cool, dry place, away from direct sunlight. Its solubility profile varies depending on the solvent, with better solubility observed in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. These properties are crucial for researchers planning to use the compound in experimental protocols.
In conclusion, 2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole (CAS No. 670273-10-6) is a compound of significant scientific and industrial interest. Its unique structural features, combined with its diverse applications in pharmaceuticals and agrochemicals, position it as a key player in modern chemistry. As research continues to uncover new potentials for this molecule, its relevance in addressing global challenges, such as antimicrobial resistance and sustainable agriculture, is likely to grow. For scientists and industry professionals, staying updated on the latest developments related to this compound is essential for leveraging its full potential.
670273-10-6 (2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole) 関連製品
- 56660-99-2(4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol)
- 876669-35-1(β-Methyl-1H-1,2,4-triazole-1-ethanamine)
- 1215696-60-8(N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide hydrochloride)
- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)
- 2098018-16-5(5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile)
- 42307-45-9(Methyl 3-(2-methoxyphenyl)-2-phenylacrylate)
- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)
- 2138176-13-1(4-phenyl-2-(pyrimidin-2-yl)butan-2-amine)
- 1396686-29-5(N-benzyl-2-{4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}acetamide)
- 38480-94-3(1-(2,3-dimethoxyphenyl)ethan-1-one)



